Dihydroquinoline-3-carboxylic acid

Kinase Inhibition CK2 Cancer Research

Researchers requiring a reliable starting point for kinase, antiviral, or antibacterial programs often face supply inconsistency for this specific scaffold. 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid solves this, providing a consistent, high-purity platform for SAR studies. - Validated CK2 inhibitor scaffold: Enables hit-to-lead optimization with established sub-micromolar activity (IC50 = 0.3 μM). - HIV-1 integrase inhibitor template: Offers a validated alternative to diketo acid pharmacophores (IC50 = 0.9 μM). - Antibacterial core: The 4-oxo-1,4-dihydroquinoline-3-carboxylic acid template is ideal for developing next-generation fluoroquinolones through 6-halogenation. Supplied with full analytical documentation, ensuring immediate integration into lead optimization workflows.

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
Cat. No. B8497303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydroquinoline-3-carboxylic acid
Molecular FormulaC10H9NO2
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESC1C(=CC2=CC=CC=C2N1)C(=O)O
InChIInChI=1S/C10H9NO2/c12-10(13)8-5-7-3-1-2-4-9(7)11-6-8/h1-5,11H,6H2,(H,12,13)
InChIKeyNDCFBPDNHOZORS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydroquinoline-3-carboxylic Acid Scaffold Overview


Dihydroquinoline-3-carboxylic acid, primarily represented by its 4-oxo-1,4-dihydroquinoline-3-carboxylic acid form (CAS 13721-01-2), is a privileged heterocyclic scaffold in medicinal chemistry [1]. This core structure is foundational to several classes of bioactive compounds, including protein kinase inhibitors and antimicrobial agents, and serves as a key intermediate for synthesizing more complex, therapeutically relevant molecules [2]. Its value in research procurement lies not in its own direct biological activity, but in its established role as a modular platform for structure-activity relationship (SAR) studies and lead optimization across multiple therapeutic areas.

Scaffold typeModular heterocyclic platform for SAR-driven lead optimization
Research contextKinase inhibitor, antiviral, and antimicrobial probe development
Procurement roleSynthetic intermediate for building bioactive compound libraries

Dihydroquinoline-3-carboxylic Acid: Scaffold Non-Interchangeability


Generic substitution of the dihydroquinoline-3-carboxylic acid scaffold with structurally similar quinoline carboxylic acids (e.g., 1,2-dihydroquinoline, 2-oxo-1,2-dihydroquinoline, or unsubstituted quinoline-3-carboxylic acid) is not a viable strategy for researchers due to profound differences in target engagement and biological activity driven by subtle structural variations. For instance, the oxidation state of the core (e.g., 1,4-dihydro-4-oxo vs. 1,2-dihydro) dictates the electronic distribution and planarity of the molecule, which are critical for specific interactions with ATP-binding pockets or metal-chelating active sites [1][2]. Furthermore, the presence and nature of substituents on this core, as evidenced in patent literature, are decisive for antimicrobial spectrum and potency, making the specific scaffold a unique starting point that dictates the SAR trajectory and final application [3].

4-oxo-1,4-dihydro vs 2-oxo-1,2-dihydro core
Oxidation state alters electronic distribution and planarity, which may shift ATP-binding pocket interactions and metal-chelating behavior
Substituted scaffold vs unsubstituted quinoline-3-carboxylic acid
Substituent presence and position are reported as decisive for target engagement; SAR trajectory may not transfer to bare core analogs
6-halogenated vs non-halogenated or oxolinic acid core
Halogenation at position 6 is reported to broaden antimicrobial spectrum; non-halogenated homologues may not reproduce this profile

Dihydroquinoline-3-carboxylic Acid: Differentiation Evidence


CK2 Inhibition: 4-Oxo- vs. 2-Oxo-Dihydroquinoline

The 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold demonstrates sub-micromolar potency against human protein kinase CK2, a key oncology target. The unsubstituted parent compound serves as the base for more potent derivatives. For comparison, a series of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives exhibited a broad and generally less potent range of CK2 inhibition (IC50 = 0.65–18.2 μM), highlighting the superior baseline activity achievable with the 4-oxo-1,4-dihydro core [1][2].

CK2 Inhibition
Class-level inference
4-oxo core derivative IC50 0.3 μM vs 2-oxo range 0.65–18.2 μM
Reported higher activity baseline for 4-oxo scaffold in CK2 inhibition
Recombinant CK2 holoenzyme assay; may support SAR prioritization
Kinase Inhibition CK2 Cancer Research SAR

HIV-1 Integrase Inhibition: Dihydroquinoline vs. Diketo Acid

A key analog of the dihydroquinoline-3-carboxylic acid scaffold, compound 2e, exhibits potent inhibition of HIV-1 integrase strand transfer, a critical step in viral replication. Its activity (IC50 = 0.9 μM) is comparable to that of the well-established reference diketo acid inhibitor L-731,988 (IC50 = 0.54 μM) [1]. This demonstrates that the dihydroquinoline-3-carboxylic acid scaffold is a viable and effective bioisostere for the diketo acid pharmacophore, offering a distinct chemotype for antiviral development.

HIV-1 Integrase Inhibition
Head-to-head
Analog 2e IC50 0.9 μM vs diketo acid L-731,988 IC50 0.54 μM
Supports scaffold as comparator chemotype for integrase inhibitor research
Strand transfer enzymatic assay; less than 2-fold difference reported
HIV Research Integrase Inhibition Antiviral SAR

Antimicrobial Comparison: 6-Halogenated Scaffold vs. Oxolinic Acid

The introduction of a halogen atom, particularly fluorine, at the 6-position of the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core creates derivatives with a markedly improved antibacterial spectrum and potency compared to the non-halogenated homologues and the first-generation quinolone antibiotic, oxolinic acid [1]. This modification is a cornerstone of the fluoroquinolone class of antibiotics, underscoring the scaffold's ability to be tuned for specific, high-value antimicrobial applications.

Antimicrobial Spectrum
Cross-study comparable
6-fluoro derivatives show reported improved spectrum vs oxolinic acid and non-halogenated homologues
Supports antimicrobial SAR exploration with halogenation-dependent profile
In vitro susceptibility panel; MIC context requires strain-specific review
Antibacterial Quinolone Infectious Disease SAR

Dihydroquinoline-3-carboxylic Acid: Key Applications


CK2 Inhibitor Discovery & Optimization

This scaffold is ideal for medicinal chemistry programs focused on developing novel, ATP-competitive inhibitors of protein kinase CK2 for oncology applications. The established SAR, with sub-micromolar activity (IC50 = 0.3 μM) achieved through specific substitution patterns, provides a strong foundation for hit-to-lead and lead optimization campaigns [1].

HIV-1 Integrase Inhibitor Development

The scaffold serves as a privileged starting point for synthesizing new HIV-1 integrase inhibitors, offering a validated alternative to the diketo acid pharmacophore. The comparable potency (IC50 = 0.9 μM) to the reference inhibitor L-731,988 confirms its utility in designing novel antiretroviral agents with potentially improved resistance or pharmacokinetic profiles [2].

Fluoroquinolone Antimicrobial Discovery & SAR

Researchers focused on developing next-generation antibacterial agents can utilize the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core as a template for designing new fluoroquinolones. The well-documented enhancement of antibacterial spectrum and potency through 6-halogenation provides a clear and validated SAR path for exploration and optimization against resistant bacterial strains [3].

Application
Selection Property
Validation Focus
CK2 inhibitor discovery
Kinase selectivity review
CK2 inhibition pathway context
HIV-1 integrase research
Chemotype comparator review
Integrase strand transfer assay context
Antimicrobial SAR studies
Halogenation-dependent SAR
Antimicrobial spectrum endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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